ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazatricyclic Core: The triazatricyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a diketone. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Butyl and Methoxybenzoyl Groups: The butyl group can be introduced via alkylation reactions, while the methoxybenzoyl group is typically added through acylation reactions using reagents like methoxybenzoyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or imine groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its tricyclic core can be used in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism by which ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other tricyclic compounds, such as:
Tricyclic Antidepressants: These compounds also have a tricyclic core but differ significantly in their functional groups and biological activity.
Indole Derivatives: Indole derivatives share a similar heterocyclic structure but have different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H26N4O5/c1-4-6-14-30-22-19(25(32)29-15-8-7-9-21(29)27-22)16-20(26(33)35-5-2)23(30)28-24(31)17-10-12-18(34-3)13-11-17/h7-13,15-16H,4-6,14H2,1-3H3 |
InChI Key |
SEWCJTXCSNCBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)OC)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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